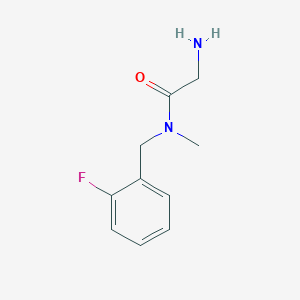

2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide

Description

2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide (CAS: 864273-29-0) is a fluorinated acetamide derivative with the molecular formula C₉H₁₁FN₂O and a molecular weight of 182.19 g/mol. The compound features a 2-fluorobenzyl group and a methyl substituent on the nitrogen atom of the acetamide backbone. Predicted physicochemical properties include a density of 1.194 g/cm³, boiling point of 377.2°C, and a pKa of 14.14, indicating moderate lipophilicity and basicity .

Properties

IUPAC Name |

2-amino-N-[(2-fluorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUVAOPMIGFQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide has found applications in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

Industry: Its use in the production of specialty chemicals and materials highlights its industrial relevance.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Fluorine vs.

- Alkyl Chain Effects : The ethyl-substituted analog () exhibits higher molecular weight and steric hindrance compared to the methyl derivative, which may reduce metabolic stability .

- Heterocyclic Appendages: Compounds like N-(2-methylphenyl)-2-(thiazolidin-5-yl)acetamide () demonstrate how heterocycles (e.g., thiazolidinone) introduce hydrogen-bonding sites, enhancing antimicrobial activity .

Pharmacological and Receptor Binding Profiles

Table 2: Pharmacological Data for Opioid Receptor-Targeting Analogs

The dichlorophenyl and dimethylamino groups in U-47700 confer high MOR affinity, whereas the 2-fluoro-benzyl group in the target compound may modulate selectivity or potency due to fluorine’s electronegativity and smaller atomic radius .

Biological Activity

2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a molecular formula of C₉H₁₁FN₂O and a molecular weight of approximately 182.198 g/mol. The presence of the fluorine atom in the benzyl moiety is believed to enhance its electrophilic character, potentially increasing its interaction with biological targets.

The biological activity of 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activities involved in various metabolic pathways, contributing to its therapeutic effects. For instance, it has been shown to inhibit certain metabolic enzymes, leading to altered physiological responses.

Biological Activities

Research indicates that compounds similar to 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exhibit various biological activities:

- Anticonvulsant Activity : Studies have demonstrated that related compounds provide significant protection against seizures induced by maximal electroshock (MES) in animal models . The presence of the acetamido group is crucial for this activity.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Potential Anti-cancer Activity : Similar compounds have been evaluated for their antiproliferative effects against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various derivatives of N-benzyl-2-acetamido compounds. Results indicated that compounds with similar structures to 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exhibited protective effects against MES-induced seizures at doses around 100 mg/kg in mice . This suggests that modifications to the benzyl group can significantly influence anticonvulsant efficacy.

Case Study: Antimicrobial Activity

Preliminary studies have suggested that the compound may exhibit antimicrobial properties. The structural characteristics, particularly the fluorine substitution, enhance its interactions with microbial targets. Further investigations are necessary to elucidate the specific mechanisms involved and the spectrum of activity against various pathogens.

Preparation Methods

Direct Amidation via Carbodiimide Coupling

A widely reported method involves the direct amidation of 2-fluorobenzylamine with chloroacetyl chloride derivatives. In this approach, N-methyl-2-chloroacetamide reacts with 2-fluorobenzylamine in the presence of a base such as triethylamine (TEA) to facilitate nucleophilic substitution. The reaction is typically conducted in dichloromethane (DCM) at 0–25°C, yielding the intermediate N-(2-fluoro-benzyl)-N-methyl-2-chloroacetamide , which undergoes ammonolysis to introduce the primary amino group.

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

-

Temperature : Controlled exothermic conditions prevent side reactions like over-alkylation.

-

Catalyst : TEA neutralizes HCl byproducts, shifting equilibrium toward product formation.

Yield : 65–78% after purification via silica gel chromatography.

Protection/Deprotection Strategies Using Boc Groups

To mitigate side reactions during amidation, tert-butoxycarbonyl (Boc) protection of the amino group is employed. The synthesis proceeds as follows:

-

Protection : Glycine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH.

-

Coupling : The Boc-glycine reacts with 2-fluoro-benzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF, forming Boc-N-(2-fluoro-benzyl)-N-methyl-acetamide .

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the target compound.

Advantages :

Catalytic Amidation Using Lanthanide Catalysts

Adapting methods from trifluoroethylamine analogs, La(OTf)₃ catalyzes the amidation of ethyl fluoroacetate with N-methyl-2-fluorobenzylamine. The reaction proceeds at 50°C in CH₂Cl₂, achieving 70–75% conversion within 6 hours.

Mechanistic Insight :

La(OTf)₃ activates the ester carbonyl, facilitating nucleophilic attack by the benzylamine. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Optimization :

-

Catalyst Loading : 5 mol% La(OTf)₃ balances cost and efficiency.

-

Workup : Silica gel chromatography with pentane/EtOAc (3:1) isolates the product.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF in reactions involving sterically hindered amines due to superior solvation of intermediates. Elevated temperatures (60–80°C) accelerate coupling but risk decomposition, necessitating real-time monitoring via TLC or GC.

Case Study :

Industrial-Scale Production

Continuous flow reactors enhance heat/mass transfer for large-scale synthesis. A patented protocol describes:

-

Continuous Amidation : 2-fluorobenzylamine and N-methyl-2-chloroacetamide are fed into a tubular reactor with TEA at 25°C.

-

In-line Purification : Liquid-liquid extraction removes TEA·HCl, followed by crystallization in a falling-film evaporator.

Throughput : 50 kg/day with ≥95% purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.32–7.25 (m, 1H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.12 (s, 3H, N-CH₃), 2.85 (s, 2H, NH₂).

IR (KBr) :

HRMS (ESI+) :

Challenges and Mitigation Strategies

Regioselectivity in Fluorinated Intermediates

The electron-withdrawing fluorine atom at the ortho position can deactivate the benzylamine, slowing nucleophilic attack. Strategies include:

Q & A

Q. Methodological Answer :

- Challenge : Overlapping NMR signals due to fluorine’s electron-withdrawing effect.

- Solution :

What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer :

Design assays based on structural analogs:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7), using IC₅₀ values to quantify potency .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition if the compound shares similarities with known neuroactive acetamides .

- Selectivity Screening : Pair with counter-screens (e.g., healthy fibroblast cells) to assess therapeutic index .

How to optimize solubility and stability for pharmacological studies?

Q. Methodological Answer :

- Solubility :

- Test in DMSO (common solvent for stock solutions) and aqueous buffers (pH 1–10) .

- Use cyclodextrins or liposomal encapsulation if hydrophobicity limits solubility .

- Stability :

Advanced Methodological Challenges

How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., Cl, CF₃) on the benzyl ring .

- Bioisosteric Replacement : Replace fluorine with other halogens to assess electronic effects .

- Data Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with bioactivity .

How to address low yields in multi-step synthesis?

Q. Methodological Answer :

- Troubleshooting :

- Scale-Up : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) .

Environmental and Safety Considerations

How to mitigate environmental risks during disposal?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.